N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide
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Overview
Description
N-[2-(6-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazine derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, a triazolopyridazine core, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nucleophilic substitution reactions, where a nitrophenyl halide reacts with a nucleophilic site on the triazolopyridazine core.
Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-[2-(6-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell processes.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and have shown significant therapeutic potential.
Triazolopyrimidine Derivatives: These compounds also contain a triazole ring and have been studied for their biological activities.
Uniqueness
N-[2-(6-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is unique due to its combination of a nitrophenyl group, a triazolopyridazine core, and a benzenesulfonamide moiety
Properties
Molecular Formula |
C20H18N6O4S2 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N6O4S2/c27-26(28)16-8-6-15(7-9-16)14-31-20-11-10-18-22-23-19(25(18)24-20)12-13-21-32(29,30)17-4-2-1-3-5-17/h1-11,21H,12-14H2 |
InChI Key |
SUHXTEWLKKJDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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